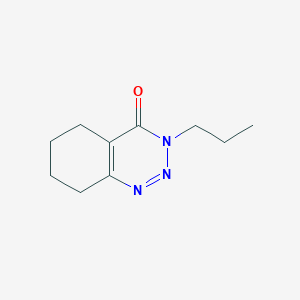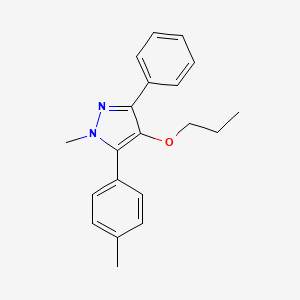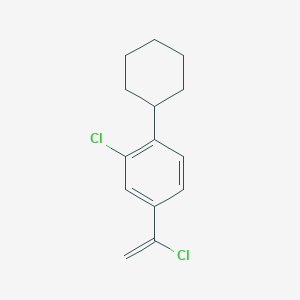
4-(Octyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Octyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate is an organic compound with the molecular formula C24H29NO3 It is characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to a cyanophenyl group through a prop-2-enoate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate typically involves a multi-step process. One common method is the esterification of 4-(Octyloxy)phenol with 3-(4-cyanophenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Octyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyloxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halides or substituted amines.
Scientific Research Applications
4-(Octyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-(Octyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The presence of the cyanophenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pentyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate
- 4-(Hexyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate
- 4-(Heptyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate
Uniqueness
4-(Octyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate is unique due to the presence of the octyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and enhanced solubility in organic solvents
Properties
CAS No. |
61924-43-4 |
|---|---|
Molecular Formula |
C24H27NO3 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(4-octoxyphenyl) 3-(4-cyanophenyl)prop-2-enoate |
InChI |
InChI=1S/C24H27NO3/c1-2-3-4-5-6-7-18-27-22-13-15-23(16-14-22)28-24(26)17-12-20-8-10-21(19-25)11-9-20/h8-17H,2-7,18H2,1H3 |
InChI Key |
WNKHFVJEFLKGRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine](/img/structure/B14553657.png)
![3-Chloro-1-(4'-fluoro-2'-methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14553662.png)


![2,2'-[Diselane-1,2-diyldi(2,1-phenylene)]bis(N-phenylacetamide)](/img/structure/B14553679.png)



![N-[(Octahydro-1H-2,5-methanoinden-7-yl)methylidene]hydroxylamine](/img/structure/B14553700.png)




